[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid typically involves the reaction of 9-phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole with thioacetic acid under controlled conditions . The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that the synthesis follows similar routes as in laboratory settings, with scale-up considerations for batch or continuous production processes .
Chemical Reactions Analysis
Types of Reactions
[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole or benzimidazole rings.
Substitution: The phenyl group or the thioacetic acid moiety can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl ring or the thioacetic acid moiety .
Scientific Research Applications
[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic acid can be compared with other similar compounds, such as:
[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]butyric acid: Similar structure but with a butyric acid moiety.
[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]valeric acid: Similar structure but with a valeric acid moiety.
These compounds share similar core structures but differ in the length and nature of the acid moiety, which can influence their chemical properties and biological activities.
Properties
IUPAC Name |
2-[(4-phenyl-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c21-14(22)10-23-16-18-17-15-19(11-6-2-1-3-7-11)12-8-4-5-9-13(12)20(15)16/h1-9H,10H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APUAQZAHHQVHFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N4C2=NN=C4SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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